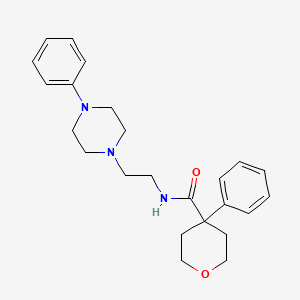
N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide, also known as CM-157, is a selective antagonist of the G protein-coupled receptor 40 (GPR40). GPR40 is a receptor that is predominantly expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion. CM-157 has been shown to improve glucose tolerance and insulin sensitivity in animal models, making it a potential therapeutic agent for the treatment of type 2 diabetes.
Mécanisme D'action
N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide exerts its effects by selectively blocking the GPR40 receptor, which is involved in glucose-stimulated insulin secretion. By blocking this receptor, N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide enhances insulin secretion in response to glucose, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and physiological effects:
In addition to its effects on glucose metabolism, N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide has been shown to have anti-inflammatory and anti-oxidative effects. These effects may be mediated by the inhibition of nuclear factor-kappa B (NF-κB) signaling, a key pathway involved in inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide in lab experiments include its selectivity for the GPR40 receptor, which allows for the specific study of this receptor's role in glucose metabolism. However, the limitations of using N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide include its relatively low potency and the potential for off-target effects at higher concentrations.
Orientations Futures
Future research on N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide could focus on improving its potency and selectivity for the GPR40 receptor, as well as investigating its potential as a therapeutic agent for the treatment of type 2 diabetes and related metabolic disorders. In addition, further studies could explore the anti-inflammatory and anti-oxidative effects of N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide and their potential therapeutic applications in other disease states.
Méthodes De Synthèse
The synthesis of N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide involves several steps, starting with the reaction of 2-bromoanisole with potassium cyanide to form the corresponding cyano compound. This is followed by a Grignard reaction with 3-methyl-1-butylmagnesium bromide to introduce the 1-cyano-3-methylbutyl group. The final step involves the reaction of the resulting intermediate with 2-(2-cyanophenoxy)propanoic acid chloride to form N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide.
Applications De Recherche Scientifique
N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide has been extensively studied for its potential as a therapeutic agent for the treatment of type 2 diabetes. Animal studies have shown that N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide improves glucose tolerance and insulin sensitivity by enhancing glucose-stimulated insulin secretion and reducing hepatic glucose output. In addition, N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide has been shown to have anti-inflammatory and anti-oxidative effects, which may contribute to its beneficial effects on glucose metabolism.
Propriétés
IUPAC Name |
N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11(2)8-14(10-18)19-16(20)12(3)21-15-7-5-4-6-13(15)9-17/h4-7,11-12,14H,8H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVWCAZOABTNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)C(C)OC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

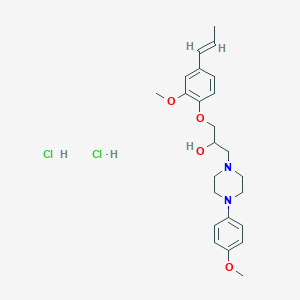
![3,4-dimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2519486.png)
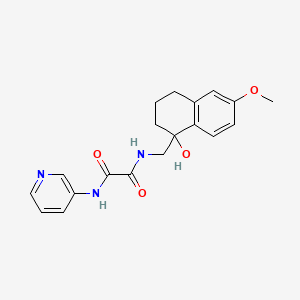

![4-[2-(Propan-2-yloxy)ethoxy]piperidine](/img/structure/B2519490.png)
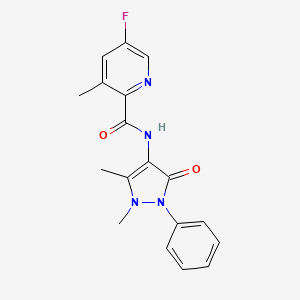
![Methyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2519494.png)
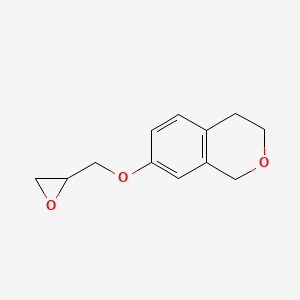
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2519496.png)

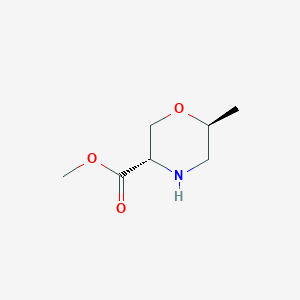
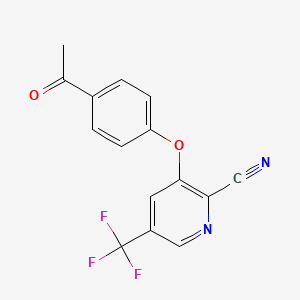
![10-chloro-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2519503.png)
